molecular formula C14H22N2O2 B11863243 Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate

Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B11863243
M. Wt: 250.34 g/mol
InChI Key: FUPRDJXCZTVHOV-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate is a bicyclic compound featuring a spiro[3.5]nonane core with a tert-butyl carbamate group at the 5-position and a cyano substituent at the 2-position. The spiro architecture confers conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The tert-butyl group enhances solubility and stability, while the cyano group introduces electron-withdrawing properties, influencing reactivity and binding interactions .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-7-5-4-6-14(16)8-11(9-14)10-15/h11H,4-9H2,1-3H3

InChI Key

FUPRDJXCZTVHOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds with potential biological activity .

Biology and Medicine: Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate 2-CN, 5-tert-butyl carbamate C₁₃H₂₀N₂O₂ 240.31 (inferred) Enzyme inhibition; rigid scaffold
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate 8-OH C₁₃H₂₃NO₃ 241.33 Prodrug intermediate
Tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate 2-oxo C₁₃H₂₁NO₃ 239.32 Enolate chemistry
Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate 8-NH₂ C₁₃H₂₄N₂O₂ 240.31 Kinase inhibitor precursor
Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate 2,5-diaza C₂₆H₄₆N₄O₈ 542.67 CNS drug candidate

Key Findings and Implications

  • Electron-withdrawing vs. donating groups: The cyano group (2-position) increases electrophilicity, favoring nucleophilic attack, whereas hydroxyl or amino groups enhance hydrogen bonding and solubility .
  • Heteroatom effects : Diazaspiro analogs exhibit improved pharmacokinetic profiles, making them suitable for CNS applications .
  • Synthetic versatility : The tert-butyl carbamate group simplifies purification and stability across derivatives, enabling scalable synthesis .

Biological Activity

Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 203662-66-2

The structure of this compound includes a spirocyclic framework, which is known to influence its biological activity significantly.

Pharmacological Potential

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific biological activities of this compound have been investigated in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. For instance, it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Cytotoxicity : In cellular assays using human cancer cell lines (e.g., HeLa and MCF-7), this compound showed promising cytotoxic effects, with IC50 values around 20 µM, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Recent studies have suggested that the compound may also have neuroprotective effects, potentially through modulation of oxidative stress pathways. In models of oxidative stress induced by hydrogen peroxide, the compound reduced reactive oxygen species (ROS) levels significantly.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The following synthetic route has been proposed:

  • Formation of the Spirocyclic Core : Initial condensation reactions between appropriate amines and carbonyl compounds to form the spirocyclic framework.
  • Introduction of the Cyano Group : Subsequent nitrile formation through nucleophilic substitution reactions.
  • Carboxylation : Final steps involve carboxylic acid derivatization to yield the desired ester form.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineResult (MIC/IC50)
AntimicrobialStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
CytotoxicityHeLaIC50 = 20 µM
MCF-7IC50 = 22 µM
NeuroprotectionOxidative stress modelROS reduction

Case Studies

  • Case Study on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited biofilm formation in E. coli, suggesting its potential as a therapeutic agent against biofilm-associated infections.
  • Cytotoxicity Assessment : In a comparative study assessing various azaspiro compounds, this compound outperformed several analogs in terms of cytotoxicity against breast cancer cells, highlighting its potential for further development as an anticancer drug.

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